molecular formula C8H4BrCl2FO B2604728 2,6-Dichloro-3-fluorophenacyl bromide CAS No. 914635-49-7

2,6-Dichloro-3-fluorophenacyl bromide

Cat. No.: B2604728
CAS No.: 914635-49-7
M. Wt: 285.92
InChI Key: QFVUFUXFUVITSO-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-fluorophenacyl bromide is a chemical compound with the empirical formula C8H4BrCl2FO and a molecular weight of 285.93 g/mol . . This compound is typically used as a reactant in various chemical syntheses and has applications in scientific research.

Scientific Research Applications

2,6-Dichloro-3-fluorophenacyl bromide is used in various scientific research applications, including:

    Chemistry: As a reactant in the synthesis of complex organic molecules and as a building block for pharmaceuticals.

    Biology: In the study of enzyme mechanisms and as a probe for biochemical assays.

    Medicine: Potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

2,6-Dichloro-3-fluorophenacyl bromide is classified as a skin corrosive and can cause serious eye damage . It may also cause respiratory irritation . Precautionary measures include not breathing in dust, washing thoroughly after handling, wearing protective clothing, and using only in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichloro-3-fluorophenacyl bromide can be synthesized through the bromination of 2,6-dichloro-3-fluoroacetophenone. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-fluorophenacyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-3-fluorophenacyl bromide is unique due to the presence of both chlorine and fluorine atoms, which influence its reactivity and selectivity in chemical reactions. The bromine atom further enhances its reactivity, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

2-bromo-1-(2,6-dichloro-3-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl2FO/c9-3-6(13)7-4(10)1-2-5(12)8(7)11/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVUFUXFUVITSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)C(=O)CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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